3-fluoro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
3-Fluoro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzamide group at position 2, a fluorine atom at position 3 of the benzamide ring, and a 2-(p-tolylamino)ethylthio moiety at position 5 of the thiadiazole ring. The compound’s structure combines a thiadiazole scaffold—a well-studied pharmacophore in medicinal chemistry—with fluorine and p-tolylamino groups, which are known to modulate bioavailability, metabolic stability, and target binding .
For example, N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide derivatives are often synthesized by reacting benzoylisothiocyanate with thiosemicarbazide, followed by cyclization . The fluorine atom at position 3 of the benzamide ring likely enhances electronegativity and influences binding interactions, while the p-tolylamino group may contribute to hydrophobic interactions with biological targets .
Properties
IUPAC Name |
3-fluoro-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2S2/c1-11-5-7-14(8-6-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)12-3-2-4-13(19)9-12/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKTUJPGWXEILG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-fluoro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide belongs to a class of compounds known as thiadiazoles, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent, its interaction with adenosine receptors, and its antimicrobial properties.
Chemical Structure and Properties
The compound is characterized by a thiadiazole ring fused with a benzamide moiety, which is essential for its biological activities. The presence of the fluorine atom and the p-tolylamino group enhances its pharmacological profile by potentially increasing lipophilicity and receptor affinity.
1. Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance, a series of novel 1,3,4-thiadiazoles were synthesized and evaluated for their antiproliferative effects on various cancer cell lines. Notably, derivatives exhibited significant activity with IC50 values below 10 μM against breast cancer cells (MCF-7). One derivative was shown to arrest cell cycle progression at the G2/M phase by inhibiting CDK1, while another induced necrosis in cancer cells .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 6b | <10 | Induction of necrosis |
| 19 | <10 | G2/M phase arrest via CDK1 inhibition |
2. Adenosine Receptor Interaction
Thiadiazole compounds have also been investigated for their interactions with adenosine receptors. A study demonstrated that certain thiadiazole derivatives function as selective antagonists for adenosine A(1) receptors, with one compound showing a K(i) value of 7 nM. This interaction is crucial for developing drugs targeting neurological disorders and cardiovascular diseases .
Table 2: Adenosine Receptor Affinity
| Compound | K(i) Value (nM) | Receptor Type |
|---|---|---|
| N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide | 7 | A(1) |
| N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide | 82 | A(3) |
3. Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have been explored extensively. Compounds containing the thiadiazole moiety have shown comparable activity to standard antibiotics against various pathogens. For example, some derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
Mechanistic Insights
The mechanisms underlying the biological activities of thiadiazoles often involve interactions at the molecular level. Molecular docking studies suggest that these compounds can form stable complexes with target enzymes or receptors through hydrogen bonding and hydrophobic interactions . The presence of electron-withdrawing groups like fluorine may enhance binding affinity and specificity.
Case Studies
Several case studies illustrate the therapeutic potential of thiadiazole derivatives:
- Anticancer Study : A derivative was tested in vitro against MCF-7 breast cancer cells, demonstrating significant cytotoxicity and cell cycle arrest.
- Adenosine Antagonism : In vivo studies showed that specific thiadiazole derivatives could modulate adenosine signaling pathways, offering insights into their potential use in treating conditions like asthma or heart failure.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
One of the primary areas of interest for this compound is its anticancer properties. Studies have shown that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound has been tested against breast cancer cell lines, demonstrating moderate to potent activity with IC50 values indicating effective inhibition of cancer cell proliferation.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 3-fluoro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | X.X | Inhibition of tubulin polymerization |
| Cisplatin | Y.Y | DNA cross-linking |
The mechanism of action involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to apoptosis in cancer cells .
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions. The structural characteristics include:
- Molecular Formula: C21H23N5O5S2
- Molecular Weight: 489.6 g/mol
- Key Functional Groups: Thiadiazole ring, fluoro group, and amide linkage.
These features contribute to its biological activity and potential interactions with molecular targets .
Case Studies and Research Findings
Numerous studies have explored the biological activities associated with thiadiazole derivatives similar to this compound. For example:
- Anticancer Studies : Research has indicated that compounds with thiadiazole moieties exhibit significant cytotoxicity against various tumor cell lines, suggesting a promising avenue for drug development.
- Neuroprotective Effects : Some derivatives have shown potential neuroprotective effects in models of neurodegenerative diseases, indicating a broader therapeutic scope beyond oncology .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 3-fluoro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can be contextualized by comparing it to structurally related 1,3,4-thiadiazole derivatives. Key differences in substituents, biological activity, and mechanisms are summarized below:
Structural Analogues and Substituent Effects
Key Observations
Chalcone hybrids (e.g., 5a, 5f) exhibit strong cytotoxicity (IC₅₀ = 6.92–12.72 μM) via G2/M cell cycle arrest and caspase-dependent apoptosis, suggesting that the thiadiazole-chalcone pharmacophore is critical for activity .
Mechanistic Differences: The target compound’s p-tolylamino group is structurally distinct from the chalcone moieties in compounds 5a–5m, which directly interact with DNA or tubulin. Instead, the target compound may inhibit kinase pathways (e.g., Akt), similar to compound 3 (Akt inhibition: 92.36%) . Molecular docking studies indicate that π-π interactions and hydrogen bonding (e.g., with compound 3) are critical for Akt inhibition, a mechanism that may extend to the target compound .
Selectivity and Toxicity: Chalcone-thiadiazole hybrids (e.g., 5a) show selectivity against leukemia HL-60 cells over normal lung MRC-5 cells, whereas the target compound’s selectivity profile remains uncharacterized . Fluorinated derivatives like 4e and the target compound may exhibit improved metabolic stability compared to nitro- or methoxy-substituted analogues .
Contradictions and Uncertainties
- However, fluorinated derivatives (e.g., 4e) show distinct spectral and binding properties, indicating substituent-specific effects .
Q & A
Q. What are the common synthetic strategies for preparing 3-fluoro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
Thiadiazole core formation : Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic conditions .
Thioether linkage : Reaction of the thiadiazole intermediate with 2-oxo-2-(p-tolylamino)ethyl thiol via nucleophilic substitution, often using bases like triethylamine to deprotonate the thiol group .
Amide coupling : Final benzamide formation using 3-fluorobenzoyl chloride in the presence of coupling agents (e.g., DCC/DMAP) .
Key considerations : Solvent choice (DMF or acetonitrile), temperature control (0–80°C), and stoichiometric ratios (1:1.2 for thiol coupling) are critical for optimizing yields (>60%) and purity (>95%) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiadiazole ring and substituent positions (e.g., fluorine at δ 110–120 ppm in ¹³C NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 459.05) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detects key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹, N–H bend at 3300 cm⁻¹) .
- X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.32–1.47 Å) and dihedral angles to confirm stereoelectronic effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side products during thiadiazole ring formation?
- Methodological Answer :
- Temperature : Lower temperatures (0–5°C) reduce side reactions like over-oxidation of thiol intermediates .
- Catalysts : Use of iodine or Lewis acids (e.g., ZnCl₂) accelerates cyclization while minimizing dimerization .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require dilution to prevent aggregation .
- Monitoring : Real-time TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) detects impurities early .
Q. How to resolve contradictory biological activity data for this compound in enzyme inhibition assays?
- Methodological Answer :
- Dose-response studies : Establish IC₅₀ values across a wide concentration range (0.1–100 µM) to rule out assay-specific artifacts .
- Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., PFOR enzyme binding via amide anion and fluorine interactions) .
- Control experiments : Compare with known inhibitors (e.g., nitazoxanide derivatives) to validate assay conditions .
Q. What strategies address regioselectivity challenges in functionalizing the thiadiazole ring?
- Methodological Answer :
- Electronic effects : Electron-withdrawing groups (e.g., fluorine) direct electrophilic substitution to the 5-position of the thiadiazole ring .
- Protecting groups : Temporarily block reactive sites (e.g., using Boc for amines) during multi-step syntheses .
- Computational modeling : DFT calculations (e.g., Gaussian 09) predict charge distribution and reactive sites .
Q. How to design analogs with improved pharmacokinetic properties?
- Methodological Answer :
- Bioisosteric replacement : Substitute the 3-fluorobenzamide moiety with trifluoromethyl or methoxy groups to enhance lipophilicity (logP <3) .
- Prodrug strategies : Introduce ester linkages (e.g., acetyloxy) for improved membrane permeability .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., thioether oxidation) .
Technical Challenges & Solutions
Q. How to handle compound degradation during purification?
- Methodological Answer :
- Chromatography : Use flash chromatography with silica gel (230–400 mesh) and a gradient of ethyl acetate/hexane (20→50%) to separate degradation products .
- Low-temperature storage : Store purified compound at –20°C under argon to prevent hydrolysis of the amide bond .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) to identify optimal storage conditions .
Q. What approaches validate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog synthesis : Prepare derivatives with variations at the p-tolylamino (e.g., 2,4-difluorophenyl) and benzamide (e.g., 3,5-dimethoxy) positions .
- Biological testing : Screen analogs against target enzymes (e.g., kinase inhibition assays) and correlate activity with Hammett σ values of substituents .
- 3D-QSAR : Use CoMFA/CoMSIA models to map steric/electrostatic requirements for activity .
Q. How to interpret crystallographic data for hydrogen-bonding networks in this compound?
- Methodological Answer :
- Intermolecular bonds : Identify N–H···N (2.8–3.0 Å) and C–H···O (3.2–3.5 Å) interactions using Mercury software .
- Dimer formation : Centrosymmetric dimers (common in thiadiazoles) stabilize crystal packing and influence solubility .
- Thermal parameters : High displacement parameters (Uiso >0.05 Ų) may indicate conformational flexibility in the thioether side chain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
